molecular formula C19H20N6O4S B14972199 4-(morpholinosulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

4-(morpholinosulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B14972199
M. Wt: 428.5 g/mol
InChI Key: YWEWZOGQWNNFTL-UHFFFAOYSA-N
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Description

4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a sulfonyl group, and a tetrazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the morpholine-sulfonyl group. Common reagents used in these reactions include sodium azide, phenylhydrazine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE
  • 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZOIC ACID
  • 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZYL ALCOHOL

Uniqueness

The uniqueness of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H20N6O4S

Molecular Weight

428.5 g/mol

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide

InChI

InChI=1S/C19H20N6O4S/c26-19(20-14-18-21-22-23-25(18)16-4-2-1-3-5-16)15-6-8-17(9-7-15)30(27,28)24-10-12-29-13-11-24/h1-9H,10-14H2,(H,20,26)

InChI Key

YWEWZOGQWNNFTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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